(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
Brand Name: Vulcanchem
CAS No.: 114530-60-8
VCID: VC0042274
InChI: InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1
SMILES: CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O
Molecular Formula: C19H18O4
Molecular Weight: 310.349

(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol

CAS No.: 114530-60-8

Reference Standards

VCID: VC0042274

Molecular Formula: C19H18O4

Molecular Weight: 310.349

(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol - 114530-60-8

CAS No. 114530-60-8
Product Name (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
Molecular Formula C19H18O4
Molecular Weight 310.349
IUPAC Name (1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Standard InChI InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1
Standard InChIKey FPFPKMXCNOQDGP-YDZRNGNQSA-N
SMILES CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O
Synonyms 1,2,3,4-Tetrahydro-5-methyl-chrysene 1r,2t,3c,4c tetrol;
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator